A Technical Guide to H-Glu(OEt)-OEt.HCl (Diethyl L-Glutamate Hydrochloride)
A Technical Guide to H-Glu(OEt)-OEt.HCl (Diethyl L-Glutamate Hydrochloride)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-Glu(OEt)-OEt.HCl, known systematically as L-Glutamic acid diethyl ester hydrochloride, is a chemically protected derivative of the non-essential amino acid L-Glutamic acid.[1][2][3] Its primary utility lies in its role as a versatile building block in organic and medicinal chemistry. By esterifying both the alpha- and gamma-carboxylic acid groups, the molecule's reactivity is channeled through its free primary amine, making it an invaluable starting material for peptide synthesis and the development of complex pharmaceutical intermediates.[4][5] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in a research and development setting.
Chemical Identity and Physicochemical Properties
H-Glu(OEt)-OEt.HCl is the hydrochloride salt of the diethyl ester of L-glutamic acid. The ester groups serve as protecting groups for the carboxylic acid functionalities, preventing them from participating in undesired side reactions, particularly during amide bond formation. Its hydrochloride form enhances stability and improves solubility in certain solvents.
Table 1: Physicochemical Properties of H-Glu(OEt)-OEt.HCl
| Property | Value | Reference(s) |
| CAS Number | 1118-89-4 | [2][6][7][8] |
| Molecular Formula | C₉H₁₇NO₄·HCl | [2][4][5] |
| Molecular Weight | 239.70 g/mol | [2][3][4][6] |
| Appearance | White to off-white crystalline powder | [4][7][8][9] |
| Melting Point | 102-110 °C | [1][4][6][7][10] |
| Solubility | Soluble in water | [4][10] |
| Optical Rotation | [α]²⁰/D = +22.5 ± 2° (c=5% in Water) | [4] |
| Density | 1.08 g/cm³ | [6] |
| SMILES | CCOC(=O)CC--INVALID-LINK--N.Cl | [2][11] |
| Recommended Storage | Store at -20°C for long-term stability | [2][3][6] |
Core Applications in Research and Development
The unique structure of H-Glu(OEt)-OEt.HCl makes it a strategic component in several scientific domains.
Peptide Synthesis
The primary application of H-Glu(OEt)-OEt.HCl is in solution-phase peptide synthesis.[7] It serves as a glutamic acid residue where the side chain and C-terminus are protected. The free amine at the alpha-carbon is available to react with an N-protected amino acid to form a dipeptide, which can be further elongated.
Pharmaceutical and Drug Development
As a derivative of glutamic acid, a key neurotransmitter, this compound is a valuable intermediate in the synthesis of molecules targeting the central nervous system.[4] It is used in the development of:
-
Neurological Disorder Therapeutics: Serves as a scaffold for creating analogues of glutamate receptor modulators.[4]
-
Bioavailability Enhancement: Its properties can be leveraged to improve the solubility and absorption of active pharmaceutical ingredients (APIs).[4]
-
Anticonvulsant Drugs: It is used as an intermediate in the synthesis of anticonvulsant agents.[8]
Polymer Chemistry
H-Glu(OEt)-OEt.HCl is a monomer for the synthesis of specialty polypeptides. Through polymerization, it can form poly(γ-ethyl-α-L-glutamic acid), a polymer with applications in drug delivery and biomaterials.[1]
Other Industrial Uses
Beyond the lab, it finds niche applications in the food industry as a flavor enhancer and in cosmetics as a moisturizing agent due to its amino acid backbone.[4][8]
Experimental Protocols
The following are detailed methodologies for the synthesis of H-Glu(OEt)-OEt.HCl and its subsequent use in a standard coupling reaction.
Laboratory-Scale Synthesis of H-Glu(OEt)-OEt.HCl
This protocol is adapted from a documented industrial synthesis method.[1][7]
Materials:
-
L-Glutamic Acid
-
Ethanol
-
Triphosgene
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen gas supply
-
Reaction vessel with cooling and distillation capabilities
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine L-Glutamic Acid, excess ethanol, and triphosgene.
-
Reaction Execution: Allow the reaction to proceed to completion under controlled temperature conditions.
-
Cooling and Quenching: Once the reaction is complete, cool the system to approximately 20-25°C.
-
Gas Removal: Purge the system with nitrogen gas for 30 minutes to remove residual hydrogen chloride gas generated during the reaction.
-
Solvent Removal: Recover excess ethanol and unreacted triphosgene via distillation.
-
Product Precipitation: To the resulting residue, add 100 mL of methyl tert-butyl ether to induce precipitation of the product.
-
Isolation and Drying: Filter the resulting solid and dry it thoroughly to yield the final product, L-glutamic acid diethyl ester hydrochloride, as a white solid. This process has been reported to achieve a purity of 99.7% and a yield of 98.0%.[1][7]
General Protocol for Dipeptide Synthesis using H-Glu(OEt)-OEt.HCl
This protocol outlines a standard procedure for coupling an N-terminally protected amino acid to H-Glu(OEt)-OEt.HCl.
Materials:
-
H-Glu(OEt)-OEt.HCl
-
N-Boc-L-Alanine (or other N-protected amino acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU as coupling agent
-
1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) as a non-nucleophilic base
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Methodology:
-
Reactant Dissolution: Dissolve H-Glu(OEt)-OEt.HCl and N-Boc-L-Alanine in an appropriate volume of anhydrous DCM or DMF.
-
Base Addition: Add one equivalent of a tertiary base (e.g., NMM) to neutralize the hydrochloride salt and liberate the free amine.
-
Activator Addition: Add the coupling additive (e.g., HOBt) to the solution.
-
Coupling Initiation: Cool the reaction mixture to 0°C in an ice bath. Add the coupling agent (e.g., DCC) to initiate the amide bond formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter to remove the urea byproduct (in the case of DCC). Perform an appropriate aqueous work-up to remove unreacted starting materials and coupling reagents.
-
Isolation: Purify the resulting protected dipeptide (Boc-Ala-Glu(OEt)-OEt) using column chromatography.
Visualized Workflows and Conceptual Relationships
The following diagrams, generated using DOT language, illustrate key processes and relationships involving H-Glu(OEt)-OEt.HCl.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of H-Glu(OEt)-OEt.HCl.
Diagram 2: Peptide Coupling Workflow
Caption: General workflow for dipeptide synthesis.
Diagram 3: Conceptual & Functional Relationship
Caption: Relationship of H-Glu(OEt)-OEt.HCl to L-Glutamic Acid.
Safety, Handling, and Toxicity
Handling:
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
Storage:
-
For long-term stability, store in a tightly sealed container at -20°C.[2][3][6] Short-term storage at room temperature is also acceptable.[7][10]
Toxicity:
-
Acute toxicity data indicates a relatively low hazard profile. The LD50 for mice via the intraperitoneal route is >2 g/kg.[6][10]
-
As with all laboratory chemicals, avoid ingestion, inhalation, and direct contact with skin and eyes.
Conclusion
H-Glu(OEt)-OEt.HCl is a cornerstone reagent for chemists and pharmaceutical scientists. Its utility as a protected form of L-glutamic acid provides a reliable and efficient route for the construction of peptides and complex organic molecules. The well-defined protocols for its synthesis and application, combined with its favorable physicochemical properties, ensure its continued importance in the discovery and development of new chemical entities.
References
- 1. Diethyl L-glutamate hydrochloride | 1118-89-4 [chemicalbook.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. H-Glu(OEt)-OEt.HCl | CAS#:1118-89-4 | Chemsrc [chemsrc.com]
- 7. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 8. omizzur.com [omizzur.com]
- 9. ruifuchem.com [ruifuchem.com]
- 10. sfdchem.com [sfdchem.com]
- 11. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
